molecular formula C18H23FN2O2 B592307 tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate CAS No. 894769-77-8

tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate

Cat. No. B592307
M. Wt: 318.392
InChI Key: LKIRYAYVQPULQI-UHFFFAOYSA-N
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Description

“tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H23FN2O2 . It has a molecular weight of 318.39 Da . This compound is used for research purposes .


Synthesis Analysis

The synthesis of “tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate” involves a reaction with n-butyllithium and diisopropylamine in tetrahydrofuran at temperatures ranging from -78 to 20℃ . The reaction mixture is stirred at room temperature for 1 hour then cooled to -78℃. A solution of 4-cyano-1-boc piperidine in THF is then added dropwise at -78℃ and the mixture is allowed to -40℃ over a period of 1 hour. The mixture is recooled to -78℃ and a solution of 4-fluorobenzyl bromide in THF is added dropwise. The reaction mixture is stirred at -78℃ for 4 hours then quenched at 0℃ with a saturated aqueous solution of ammonium chloride .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate” consists of 18 carbon atoms, 23 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate and is an inhibitor of CYP2C9 and CYP2D6 . The compound has a Log Po/w (iLOGP) of 3.26 . It is soluble with a solubility of 0.0646 mg/ml .

Scientific Research Applications

Synthetic Routes to Pharmaceuticals

One notable application of tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate is in the synthesis of Vandetanib, a therapeutic agent. The compound serves as a key intermediate in a synthetic route that involves substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination processes. This route highlights its commercial viability and potential for scalable manufacturing, offering a more favorable yield and highlighting its significance in pharmaceutical synthesis (W. Mi, 2015).

Methodological Advances in Organic Synthesis

The compound's utility extends to methodological advancements in organic synthesis, particularly in the synthesis of N-heterocycles. Chiral sulfinamides, closely related to tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate, have been recognized for their role in stereoselective synthesis, offering pathways to structurally diverse piperidines, pyrrolidines, and azetidines. These advances underscore the compound's value in accessing a broad range of bioactive and therapeutically relevant structures (R. Philip et al., 2020).

Environmental Applications

In environmental science, research on tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate derivatives, such as tert-butyl phenols, has informed our understanding of synthetic phenolic antioxidants (SPAs). Studies on SPAs' environmental occurrence, fate, and potential human exposure reveal their widespread detection across various matrices, including indoor dust and river water. Insights into the toxicological profiles of these compounds have highlighted concerns about their potential hepatic toxicity and endocrine-disrupting effects, emphasizing the need for future research on novel SPAs with reduced environmental impact (Runzeng Liu & S. Mabury, 2020).

Safety And Hazards

The safety information for “tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate” indicates that it is hazardous . The compound has a signal word of “Warning” and is classified as Class 6.1 . The precautionary statements include P280, P305+P351+P338, and others . The hazard statements include H301+H311+H331, H315, and H319 .

properties

IUPAC Name

tert-butyl 4-cyano-4-[(4-fluorophenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-4-6-15(19)7-5-14/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIRYAYVQPULQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142223
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-cyano-4-(4-fluorobenzyl)piperidine-1-carboxylate

CAS RN

894769-77-8
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=894769-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano-4-[(4-fluorophenyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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